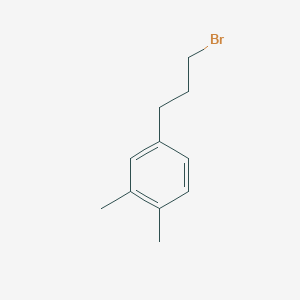
4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE is an organic compound characterized by a benzene ring substituted with a 3-bromopropyl group and two methyl groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3,4-dimethylbenzene (also known as m-xylene) followed by the introduction of a propyl group via a Friedel-Crafts alkylation reaction. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a brominating agent like bromine (Br2) in an inert solvent such as dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Nucleophilic Substitution: Formation of 3,4-dimethylphenylpropanol or 3,4-dimethylphenylpropylamine.
Elimination Reactions: Formation of 3,4-dimethylstyrene.
Oxidation: Formation of 3,4-dimethylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs and active pharmaceutical ingredients.
Material Science: It is utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Wirkmechanismus
The mechanism of action of 4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE involves its ability to undergo electrophilic and nucleophilic reactions. The bromine atom acts as a leaving group, making the compound reactive towards nucleophiles. The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)benzene: Lacks the methyl groups on the benzene ring, making it less sterically hindered.
3-Bromo-1-phenylpropane: Similar structure but without the methyl groups, leading to different reactivity and physical properties.
1-(3-Chloropropyl)-3,4-dimethylbenzene: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity.
Uniqueness: 4-(3-BROMOPROPYL)-1,2-DIMETHYL-BENZENE is unique due to the presence of both the bromopropyl group and the methyl groups on the benzene ring. This combination of substituents provides a balance of reactivity and steric effects, making it a versatile compound for various chemical transformations.
Eigenschaften
CAS-Nummer |
26801-19-4 |
|---|---|
Molekularformel |
C11H15Br |
Molekulargewicht |
227.14 g/mol |
IUPAC-Name |
4-(3-bromopropyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
QLYZHQKLTGMPNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CCCBr)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














